molecular formula C22H27F3N6O B6083850 2-Methyl-4-(4-methylpiperazin-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine

2-Methyl-4-(4-methylpiperazin-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine

Cat. No.: B6083850
M. Wt: 448.5 g/mol
InChI Key: AURKLDBCDAPYMX-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-methylpiperazin-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with piperazine and trifluoromethylbenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-methylpiperazin-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine and trifluoromethylbenzoyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include halogenated pyrimidines, piperazine derivatives, and trifluoromethylbenzoyl chloride. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-methylpiperazin-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-Methyl-4-(4-methylpiperazin-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-methylpiperazin-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The trifluoromethylbenzoyl group is known to enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(4-methylpiperazin-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine is unique due to the presence of the trifluoromethylbenzoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development.

Properties

IUPAC Name

[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F3N6O/c1-16-26-19(29-8-6-28(2)7-9-29)15-20(27-16)30-10-12-31(13-11-30)21(32)17-4-3-5-18(14-17)22(23,24)25/h3-5,14-15H,6-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURKLDBCDAPYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F)N4CCN(CC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F3N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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